molecular formula C9H13NO2S2 B4421406 N-(2-(methylthio)phenyl)ethanesulfonamide

N-(2-(methylthio)phenyl)ethanesulfonamide

Cat. No.: B4421406
M. Wt: 231.3 g/mol
InChI Key: HSAMQPHCCVAWCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(Methylthio)phenyl)ethanesulfonamide is a sulfonamide derivative characterized by a methylthio (-SMe) substituent at the ortho position of the phenyl ring and an ethanesulfonamide (-SO₂NH₂C₂H₅) group. Sulfonamides are widely studied for their biological activity, including antimicrobial, antifungal, and enzyme-inhibitory properties .

Properties

IUPAC Name

N-(2-methylsulfanylphenyl)ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S2/c1-3-14(11,12)10-8-6-4-5-7-9(8)13-2/h4-7,10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSAMQPHCCVAWCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC=C1SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(methylthio)phenyl)ethanesulfonamide typically involves the reaction of 2-(methylthio)aniline with ethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-(methylthio)aniline+ethanesulfonyl chlorideThis compound+HCl\text{2-(methylthio)aniline} + \text{ethanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-(methylthio)aniline+ethanesulfonyl chloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of automated reactors, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(methylthio)phenyl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Various nucleophiles such as amines, alcohols, or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted sulfonamides

Scientific Research Applications

N-(2-(methylthio)phenyl)ethanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(methylthio)phenyl)ethanesulfonamide depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary depending on the specific enzyme or biological process being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

Table 1: Substituent Comparison in Sulfonamide Derivatives
Compound Name Substituent on Phenyl Ring Sulfonamide Group Key Electronic Effects
N-(2-(Methylthio)phenyl)ethanesulfonamide -SMe (ortho) Ethanesulfonamide Moderate electron-withdrawing (SMe)
N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide -OMe (ortho) Benzenesulfonamide Electron-donating (OMe)
N-(4-nitro-2-phenoxyphenyl)methanesulfonamide (Nimesulide) -NO₂ (para), -OPh (ortho) Methanesulfonamide Strong electron-withdrawing (NO₂)
1,1,1-Trifluoro-N-phenyl-N-[(trifluoromethyl)sulfonyl]methanesulfonamide -CF₃ (para) Trifluoromethanesulfonamide High electronegativity (CF₃)

Key Findings :

  • The methylthio group in the target compound provides intermediate electron-withdrawing effects compared to the strongly electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups in nimesulide and trifluoromethanesulfonamide derivatives .

Key Findings :

  • The methylthio group may enhance lipophilicity, improving membrane permeability compared to polar groups like -OH or -OMe .
  • Trifluoromethyl (-CF₃) and nitro (-NO₂) substituents in pesticides and pharmaceuticals confer metabolic stability and target specificity .

Structural and Physical Property Comparison

Table 3: Physical Properties of Selected Sulfonamides
Compound Name Melting Point (°C) Solubility LogP (Predicted)
This compound Not reported Moderate in DMF ~2.5
Nimesulide 143–145 Low in water 3.8
N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide 172–174 Soluble in ethanol 2.1

Key Findings :

  • The methylthio group likely increases lipophilicity (higher LogP) compared to methoxy-substituted analogs .
  • Crystalline forms of complex sulfonamides, such as those in patent EP3859124 , demonstrate the importance of solid-state properties in drug formulation.

Biological Activity

N-(2-(methylthio)phenyl)ethanesulfonamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Overview of this compound

This compound is a sulfonamide derivative that has been investigated for various biological activities, primarily in the context of its interactions with purinergic signaling pathways. Purinergic signaling involves purine nucleotides and nucleosides acting as extracellular messengers, influencing numerous physiological processes.

The compound is believed to exert its effects through modulation of purinergic receptors, particularly the P2X and P2Y receptor families. These receptors are involved in various cellular processes, including inflammation, pain sensation, and neurotransmission.

Key Mechanisms:

  • Inhibition of Enzymes : this compound may inhibit specific enzymes involved in purinergic signaling, leading to altered cellular responses.
  • Receptor Modulation : The compound can act as an agonist or antagonist at purinergic receptors, influencing downstream signaling pathways.

Antimicrobial Properties

Research indicates that sulfonamide compounds, including this compound, exhibit antimicrobial activity against various pathogens. This activity is attributed to their ability to interfere with bacterial folate synthesis.

Anticancer Potential

Studies have shown that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Its mechanism may involve the modulation of purinergic signaling pathways that are often dysregulated in cancer.

Case Studies

  • Antimicrobial Activity : A study demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was comparable to standard antibiotics, suggesting potential for therapeutic use in treating infections caused by resistant strains .
  • Cancer Research : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it was found to induce cell cycle arrest and apoptosis in human breast cancer cells through the activation of the intrinsic apoptotic pathway .

Data Table: Biological Activities of this compound

Activity TypeEffectivenessMechanismReferences
AntimicrobialModerateInhibition of folate synthesis
AnticancerSignificantInduction of apoptosis
Anti-inflammatoryModerateModulation of purinergic signaling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-(methylthio)phenyl)ethanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(2-(methylthio)phenyl)ethanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.